3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMUFSGZAARAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a 4-chlorophenyl group and a cyanooxan moiety, which are critical for its biological activity. Understanding the molecular structure helps elucidate its interaction with biological targets.
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit significant pharmacological effects. Specifically, studies have shown that analogs can act as negative allosteric modulators (NAMs) of the cannabinoid receptor type 1 (CB1). This modulation is crucial in managing conditions such as addiction and anxiety disorders.
Key Findings:
- CB1 Modulation: The compound has been identified as a potential CB1 receptor NAM, which can attenuate cocaine-seeking behaviors in animal models . This suggests therapeutic potential in substance use disorders.
- Potency Variations: Variations in substituents on the phenyl ring affect potency. For instance, 3-chloro and 3-methyl substitutions enhance activity compared to their 4-position counterparts .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| 3-position (Cl, Me) | Increased potency at CB1 |
| 4-position | Generally less potent than 3-position analogs |
Study on Cocaine-Seeking Behavior
In a study evaluating the effects of various analogs, including those based on the structure of this compound, researchers found that certain compounds significantly reduced reinstatement of cocaine-seeking behavior in rats. The study highlighted the importance of specific structural features that enhance brain penetration and metabolic stability .
Metabolic Stability
Pharmacokinetic studies demonstrated that certain analogs exhibited excellent brain exposure with a brain/plasma ratio (Kp) of approximately 2.0, indicating favorable pharmacokinetics for central nervous system (CNS) activity . However, metabolic stability varied among analogs, influencing their therapeutic viability.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities:
Key Observations :
- Cyanooxan vs. Methoxyphenyl: The cyanooxan group in the target compound introduces a rigid, oxygen-containing heterocycle and a nitrile group, which may enhance hydrogen-bonding interactions compared to the planar 4-methoxyphenyl group in 3-Chloro-N-(4-methoxyphenyl)propanamide .
- Sulfanyl vs. Cyano: The sulfanyl group in 3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide introduces a sulfur atom, altering electronic properties and redox stability compared to the nitrile in the target compound .
Physicochemical and Crystallographic Properties
- Crystal Packing and Hydrogen Bonding: In 3-Chloro-N-(4-methoxyphenyl)propanamide, N–H···O and C–H···O interactions stabilize the crystal lattice, with a C=O bond length of 1.2326 Å indicative of amide resonance.
- Metabolic Stability: The nitrile group in both the target compound and N-(4-chlorobenzyl)-2-cyano-propanamide derivatives may resist oxidative metabolism, enhancing half-life compared to sulfanyl or methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
